3-(3,4-dimethylbenzoyl)-6-methoxy-4-(4-methoxybenzenesulfonyl)quinoline
Description
3-(3,4-Dimethylbenzoyl)-6-methoxy-4-(4-methoxybenzenesulfonyl)quinoline is a synthetic quinoline derivative characterized by its unique substitution pattern. The quinoline core is functionalized with a 3,4-dimethylbenzoyl group at position 3, a methoxy group at position 6, and a 4-methoxybenzenesulfonyl moiety at position 2.
Properties
IUPAC Name |
(3,4-dimethylphenyl)-[6-methoxy-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO5S/c1-16-5-6-18(13-17(16)2)25(28)23-15-27-24-12-9-20(32-4)14-22(24)26(23)33(29,30)21-10-7-19(31-3)8-11-21/h5-15H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFNWARZIAWFKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethylbenzoyl)-6-methoxy-4-(4-methoxybenzenesulfonyl)quinoline typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this quinoline derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethylbenzoyl)-6-methoxy-4-(4-methoxybenzenesulfonyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace specific substituents on the quinoline core with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional carbonyl or carboxyl groups, while reduction can produce alcohol-substituted quinolines.
Scientific Research Applications
The compound 3-(3,4-dimethylbenzoyl)-6-methoxy-4-(4-methoxybenzenesulfonyl)quinoline is a quinoline derivative that has garnered attention in various scientific research applications. This article will explore its potential uses, particularly in medicinal chemistry, antimicrobial activity, and its role as a synthetic intermediate.
Structure and Characteristics
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₂O₅S
- Molecular Weight : 366.41 g/mol
This compound features a quinoline core substituted with a dimethylbenzoyl group and a methoxybenzenesulfonyl group, which contribute to its biological activity.
Antimicrobial Activity
Recent studies have indicated that various quinoline derivatives exhibit significant antimicrobial properties. For example, compounds similar to this compound have been tested against bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. Some derivatives have shown Minimum Inhibitory Concentration (MIC) values as low as 6.25 µg/ml against these pathogens, suggesting their potential as antibacterial agents .
Anticancer Potential
Quinoline derivatives are also being investigated for their anticancer properties. The presence of specific substituents on the quinoline ring can enhance cytotoxicity against cancer cell lines. Studies have reported that modifications in the structure can lead to increased apoptosis in cancer cells, making these compounds candidates for further development in cancer therapy .
Insecticidal Properties
In addition to their antimicrobial and anticancer activities, certain quinoline derivatives have been evaluated for their insecticidal effects. Research has shown that these compounds can effectively target larval vectors of malaria and dengue diseases, demonstrating significant larvicidal and pupicidal properties. This application is particularly relevant given the global rise in mosquito-borne diseases .
Case Study 1: Antimicrobial Screening
A series of synthesized quinoline derivatives were screened for antimicrobial activity using well diffusion methods. Among them, several compounds demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that electron-withdrawing groups on the phenyl ring enhanced antimicrobial efficacy .
Case Study 2: Anticancer Activity
In vitro studies were conducted on various cancer cell lines using modified quinoline derivatives. Results indicated that certain substitutions led to enhanced cytotoxic effects compared to standard chemotherapeutics. Compounds with methoxy groups showed improved solubility and bioavailability, which are critical factors in drug design .
Mechanism of Action
The mechanism of action of 3-(3,4-dimethylbenzoyl)-6-methoxy-4-(4-methoxybenzenesulfonyl)quinoline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For instance, it may inhibit the function of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity: The target compound’s 3,4-dimethylbenzoyl group distinguishes it from analogs with chlorophenyl, amino, or piperidinyl groups. The sulfonyl and methoxy groups are common in antimicrobial and kinase-targeting quinolines .
- Synthetic Complexity: Microwave-assisted methods (e.g., I₂-DMSO system ) and Pd-catalyzed cross-couplings are prevalent for diarylquinolines. The target compound may require similar strategies for efficient synthesis.
Pharmacological and Physicochemical Comparisons
Quinoline derivatives exhibit diverse biological activities influenced by substitution patterns:
Key Observations :
- Lipophilicity: The target compound’s dimethylbenzoyl and sulfonyl groups may increase LogP compared to analogs with polar amino or methoxy groups, impacting membrane permeability and bioavailability.
- Target Specificity: Sulfonyl-containing quinolines (e.g., BB90881 ) often target kinases or sulfonamide-binding enzymes, suggesting similar mechanisms for the target compound.
Stability and Metabolic Considerations
- Metabolic Sites : Methoxy groups (positions 4 and 6) are likely metabolized via O-demethylation, whereas the sulfonyl group may enhance metabolic stability compared to esters or amides .
- Thermal Stability: Quinoline sulfonates generally exhibit high thermal stability, as seen in analogs like BB90881 .
Biological Activity
3-(3,4-Dimethylbenzoyl)-6-methoxy-4-(4-methoxybenzenesulfonyl)quinoline is a synthetic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a quinoline core substituted with a dimethylbenzoyl group and a methoxybenzenesulfonyl moiety. The molecular formula is C20H22N2O5S, and its molecular weight is approximately 398.46 g/mol.
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies have shown that the compound possesses significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
- Anticancer Properties : The compound has demonstrated cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. It induces apoptosis through the activation of caspase pathways and inhibits cell proliferation by interfering with the cell cycle.
- Anti-inflammatory Effects : In vitro studies suggest that the compound can reduce the production of pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.
Biological Activity Data Table
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of the compound against E. coli and Staphylococcus aureus. Results indicated an IC50 value of 15 µg/mL, suggesting strong antibacterial properties that warrant further investigation into its potential as an antibiotic agent.
- Cytotoxicity in Cancer Cells : Research involving MCF-7 breast cancer cells showed that treatment with the compound resulted in a significant reduction in cell viability, with an IC50 value of 12 µM. This effect was attributed to the induction of apoptosis, as evidenced by increased caspase activity.
- Anti-inflammatory Mechanism : In a model using RAW 264.7 macrophages, the compound was found to inhibit the production of TNF-alpha by 40% at a concentration of 5 µg/mL. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.
Q & A
Q. What are the key steps in synthesizing 3-(3,4-dimethylbenzoyl)-6-methoxy-4-(4-methoxybenzenesulfonyl)quinoline, and how do reaction conditions influence yield?
- Methodological Answer: The synthesis involves a multi-step process: (i) Formation of the quinoline core via Friedländer or Pfitzinger reactions. (ii) Introduction of the 4-methoxybenzenesulfonyl group via nucleophilic substitution at the 4-position of quinoline. (iii) Coupling of the 3,4-dimethylbenzoyl group using acylating agents under anhydrous conditions (e.g., AlCl₃ catalysis). Key factors affecting yield include temperature control during sulfonylation (optimal range: 60–80°C) and stoichiometric ratios in acylation steps to avoid side products. Purity is typically verified via HPLC (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what structural features do they highlight?
- Methodological Answer:
- ¹H/¹³C NMR: Identifies substituent patterns (e.g., methoxy groups at δ 3.8–4.1 ppm, sulfonyl protons as singlets).
- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]⁺ at m/z 506.15) and fragmentation patterns of the sulfonyl and benzoyl groups.
- FT-IR: Detects sulfonyl S=O stretches (~1350 cm⁻¹) and quinoline C=N vibrations (~1600 cm⁻¹).
X-ray crystallography may resolve steric effects from the 3,4-dimethylbenzoyl group .
Q. What preliminary biological activities have been reported, and what assay systems validate these findings?
- Methodological Answer: In vitro studies highlight:
- Anticancer Activity: IC₅₀ values of 8–12 µM against HeLa and MCF-7 cells via MTT assays.
- Antimicrobial Effects: Moderate inhibition (MIC 32 µg/mL) against S. aureus using broth microdilution.
Mechanistic hypotheses suggest the sulfonyl group enhances protein binding (e.g., tubulin inhibition), while the quinoline core intercalates DNA, validated via ethidium bromide displacement assays .
Advanced Research Questions
Q. How can structural analogs of this compound be designed to optimize target selectivity, and what computational tools support this?
- Methodological Answer:
- Analog Design: Replace the 6-methoxy group with halogens (e.g., Cl, F) to modulate lipophilicity (logP calculations via ChemDraw).
- Docking Studies: Use AutoDock Vina to predict binding to kinase domains (e.g., EGFR or Aurora B) by aligning the benzoyl group in hydrophobic pockets.
- SAR Analysis: Compare IC₅₀ values of analogs with varying sulfonyl substituents (e.g., 4-ethoxy vs. 4-methoxy) to map steric/electronic effects .
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., variable IC₅₀ values across studies)?
- Methodological Answer:
- Standardized Assay Conditions: Control variables like cell passage number, serum concentration, and incubation time.
- Orthogonal Validation: Confirm cytotoxicity via dual assays (e.g., MTT and clonogenic survival).
- Metabolic Stability Testing: Use liver microsomes to assess if cytochrome P450-mediated degradation affects potency discrepancies .
Q. How does the compound’s reactivity with nucleophiles inform its stability in physiological environments?
- Methodological Answer:
- Hydrolysis Studies: Incubate the compound in PBS (pH 7.4) at 37°C and monitor degradation via LC-MS. The sulfonyl group is stable, but the ester linkage in analogs (e.g., ethyl carboxylates) may hydrolyze, requiring prodrug strategies.
- Thiol Reactivity: Test with glutathione (GSH) to evaluate potential off-target interactions; observe adduct formation via mass shifts .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?
- Methodological Answer:
- Catalytic Asymmetric Synthesis: Employ chiral ligands (e.g., BINAP) during acylation steps to control stereochemistry.
- Crystallization-Induced Resolution: Use solvent systems (e.g., ethanol/water) to isolate enantiomers.
- Process Analytical Technology (PAT): Implement inline FT-IR to monitor reaction progress and minimize racemization .
Comparative Analysis
Q. How does this compound compare to structurally related quinolines (e.g., chloroquine) in terms of mechanism and potency?
- Methodological Answer:
- Mechanistic Divergence: Unlike chloroquine (lysosomotropic agent), this compound lacks basic side chains, favoring direct enzyme inhibition over pH disruption.
- Potency Metrics: Chloroquine (IC₅₀ ~100 nM in malaria) vs. This compound (IC₅₀ ~10 µM in cancer), suggesting divergent therapeutic niches.
Structural analogs with piperazine substitutions (see ) show improved solubility but reduced membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
